![molecular formula C16H18N2O3S2 B3596156 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3596156.png)
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
Vue d'ensemble
Description
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a thiophene ring substituted with a carboxamide group, a pyrrolidine-1-sulfonyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Sulfonylation of Pyrrolidine: The pyrrolidine ring is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the thiophene ring with the sulfonylated pyrrolidine and the carboxamide group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its sulfonyl and carboxamide groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The carboxamide group can participate in hydrogen bonding, enhancing the compound’s binding affinity to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
- 5-METHYL-N-[4-(MORPHOLINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
Uniqueness
5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This methyl group can also affect the compound’s binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
IUPAC Name |
5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-10-13(11-22-12)16(19)17-14-4-6-15(7-5-14)23(20,21)18-8-2-3-9-18/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESMJQCCYURII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B3596084.png)
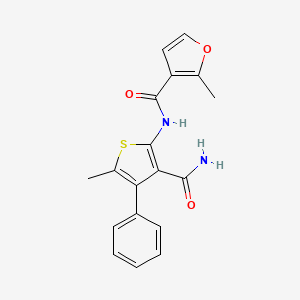
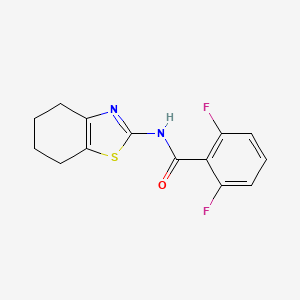
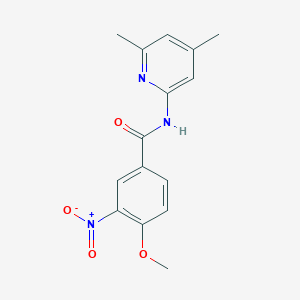
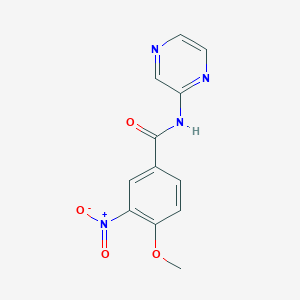

![methyl 4,5-dimethoxy-2-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3596124.png)
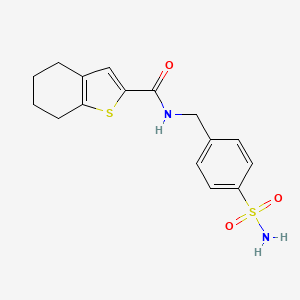
![4-[({[2-(1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B3596135.png)
![4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3596144.png)
![5-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B3596160.png)

![methyl {3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B3596178.png)
![ethyl 5-acetyl-2-[(5-bromo-2-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3596180.png)
